Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Overview
Description
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.167 g/mol . It is a bicyclic ester that features a unique oxabicyclo structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an ester group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and optimize the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl 5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Uniqueness
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate stands out due to its specific oxabicyclo structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h2,6-7H,3-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQKSMVRFWMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2C(C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338452 |
Source
|
Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156413-21-7 |
Source
|
Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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